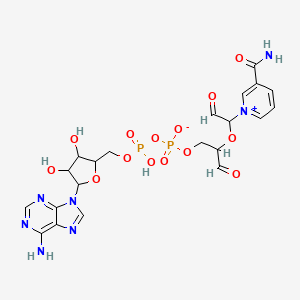

N(6)-Methyldeoxyadenosine 5'-triphosphate

Vue d'ensemble

Description

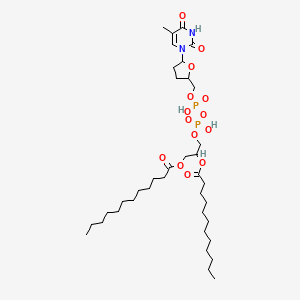

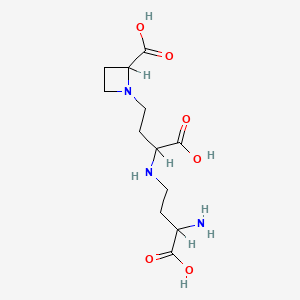

N(6)-Methyldeoxyadenosine 5’-triphosphate is a modified nucleotide analog of adenosine triphosphate. It features a methyl group attached to the nitrogen at the sixth position of the adenine base. This compound is significant in various biochemical processes and is often used in scientific research to study the effects of methylation on nucleic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-Methyldeoxyadenosine 5’-triphosphate typically involves the methylation of deoxyadenosine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating agents like phosphorus oxychloride and pyrophosphate.

Industrial Production Methods: Industrial production of N(6)-Methyldeoxyadenosine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, selective methylation, and stepwise phosphorylation. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: N(6)-Methyldeoxyadenosine 5’-triphosphate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.

Reduction: The compound can be reduced to remove the methyl group, reverting to deoxyadenosine triphosphate.

Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution using reagents like sodium azide or thiols.

Major Products:

Oxidation: Hydroxymethyl-deoxyadenosine triphosphate, formyl-deoxyadenosine triphosphate.

Reduction: Deoxyadenosine triphosphate.

Substitution: Azido-deoxyadenosine triphosphate, thio-deoxyadenosine triphosphate

Applications De Recherche Scientifique

N(6)-Methyldeoxyadenosine 5’-triphosphate has numerous applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions to study the effects of methylation on enzyme activity.

Biology: Employed in the study of DNA methylation and its role in gene expression and regulation.

Medicine: Investigated for its potential in epigenetic therapies and as a biomarker for certain diseases.

Industry: Utilized in the development of diagnostic tools and as a standard in analytical techniques

Mécanisme D'action

N(6)-Methyldeoxyadenosine 5’-triphosphate exerts its effects primarily through its incorporation into nucleic acids. The methyl group at the sixth position of adenine can influence the binding of proteins and enzymes to DNA or RNA, affecting processes such as transcription, replication, and repair. It can also act as a competitive inhibitor for enzymes that recognize unmethylated adenine .

Comparaison Avec Des Composés Similaires

N(6)-Methyladenosine 5’-triphosphate: Similar in structure but contains ribose instead of deoxyribose.

N(6)-Methyl-2’-deoxyadenosine monophosphate: Contains only one phosphate group.

N(6)-Methyl-2’-deoxyadenosine diphosphate: Contains two phosphate groups.

Uniqueness: N(6)-Methyldeoxyadenosine 5’-triphosphate is unique due to its specific methylation at the sixth position and the presence of three phosphate groups, making it a versatile tool for studying methylation effects in various biochemical contexts .

Propriétés

IUPAC Name |

[hydroxy-[[(2S,4R,5R)-4-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(17)2-6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h4-7,11,17H,2-3H2,1H3,(H,21,22)(H,23,24)(H,12,13,14)(H2,18,19,20)/t6-,7+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIKTICAJNFDJT-MVKOHCKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80965082 | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5085-65-4 | |

| Record name | N(6)-Methyldeoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[3-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-N-methyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80965082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)

![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)